5-(difluoromethyl)thiophene-3-carbaldehyde
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Overview
Description
5-(Difluoromethyl)thiophene-3-carbaldehyde is a compound that features a thiophene ring substituted with a difluoromethyl group and an aldehyde group. This compound is known for its aromatic properties and is typically a colorless to pale yellow liquid that is volatile at room temperature . It is used as an intermediate in organic synthesis, particularly in the preparation of other thiophene-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)thiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the halogen dance reaction, which is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems for subsequent functionalization . This method involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .
Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes. This method can be challenging but has been successfully used to prepare various polyhalo-substituted thiophene carbaldehydes via the insertion of a carbene into C–H bonds of substituted thiophenes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are commonly used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: 5-(Difluoromethyl)thiophene-3-carboxylic acid.
Reduction: 5-(Difluoromethyl)thiophene-3-methanol.
Substitution: Various halogenated and nitrated derivatives of this compound.
Scientific Research Applications
5-(Difluoromethyl)thiophene-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)thiophene-3-carbaldehyde depends on its specific applicationFor example, in biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,3-thiophenedicarboxaldehyde: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
5-(Chloromethyl)thiophene-3-carbaldehyde: Similar in structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
5-(Difluoromethyl)thiophene-3-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties, such as increased stability and reactivity .
Properties
CAS No. |
1785484-44-7 |
---|---|
Molecular Formula |
C6H4F2OS |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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